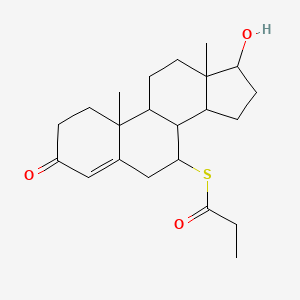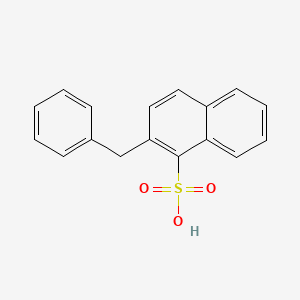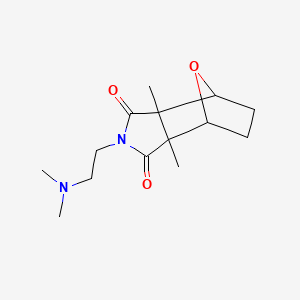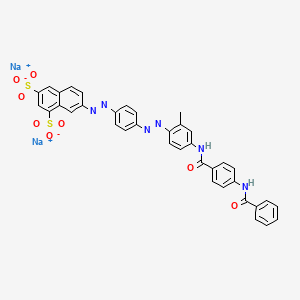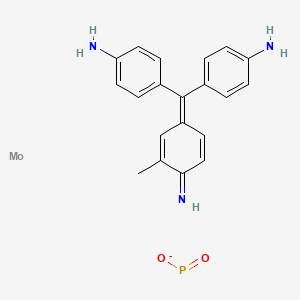
Fuchsine phosphomolybdate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fuchsine phosphomolybdate is a coordination compound that combines the properties of fuchsine, a magenta dye, and phosphomolybdate, a polyoxometalate. This compound is known for its vibrant color and unique chemical properties, making it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Fuchsine phosphomolybdate can be synthesized by reacting fuchsine with phosphomolybdic acid in an acidic medium. The reaction typically involves dissolving fuchsine in water and then adding phosphomolybdic acid dropwise while maintaining a low pH. The mixture is stirred continuously until the formation of the desired compound is complete. The resulting product is then filtered, washed, and dried to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Fuchsine phosphomolybdate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of molybdenum.
Reduction: It can be reduced to form molybdenum blue, a reduced form of phosphomolybdate.
Substitution: The fuchsine moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium thiosulfate is often used as a reducing agent.
Substitution: Various organic solvents and catalysts can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Higher oxidation states of molybdenum compounds.
Reduction: Molybdenum blue.
Substitution: Substituted fuchsine derivatives.
科学的研究の応用
Fuchsine phosphomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique redox properties.
Biology: Employed as a staining agent in microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用機序
The mechanism by which fuchsine phosphomolybdate exerts its effects involves the interaction of its polyoxometalate core with various molecular targets. The compound can undergo redox reactions, facilitating electron transfer processes. This property is particularly useful in catalytic applications, where the compound can act as an electron mediator. Additionally, the fuchsine moiety can interact with biological molecules, making it useful in staining and imaging applications .
類似化合物との比較
Fuchsine phosphomolybdate can be compared with other similar compounds, such as:
Ammonium phosphomolybdate: Known for its dielectric properties and use in memory devices.
Sodium phosphomolybdate: Used as a catalyst in various chemical reactions.
Potassium phosphomolybdate: Employed in the synthesis of other polyoxometalates.
Uniqueness
This compound stands out due to its combination of vibrant color and unique redox properties, making it versatile for applications in both scientific research and industry. Its ability to act as both a dye and a catalyst provides a dual functionality that is not commonly found in other similar compounds .
特性
CAS番号 |
68845-38-5 |
|---|---|
分子式 |
C20H19MoN3O2P- |
分子量 |
460.3 g/mol |
InChI |
InChI=1S/C20H19N3.Mo.HO2P/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;;1-3-2/h2-12,23H,21-22H2,1H3;;(H,1,2)/p-1 |
InChIキー |
AYNLUWCLQSXEIU-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.[O-]P=O.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


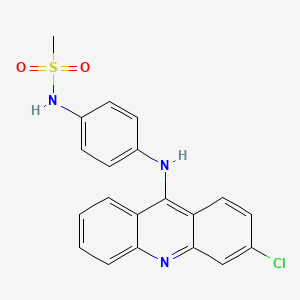
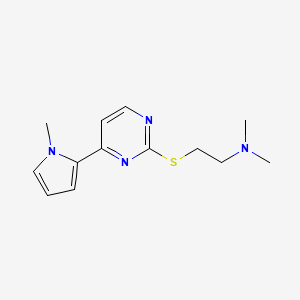
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)
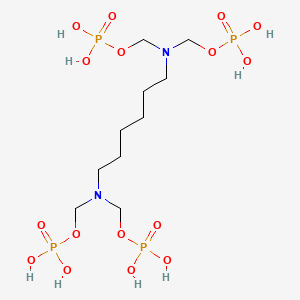
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

